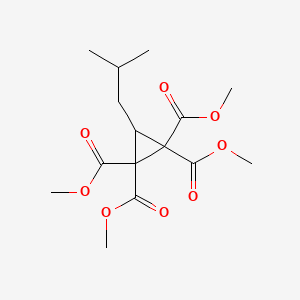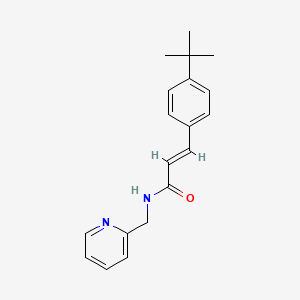![molecular formula C13H15N3OS2 B5755952 N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)
N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, also known as DMPT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Plant Fertility and Development
CBKinase1_003090: has been implicated in the regulation of plant fertility, particularly in rice. It is associated with the NADPH-dependent H2O2 signaling pathway, which is crucial for various developmental processes . Overexpression of related proteins can lead to reduced pollen viability and abnormal spikelet morphology, impacting the plant’s reproductive success.
Environmental Stress Response in Plants
The compound is involved in the environmental stress response pathways in plants. Studies have shown that proteins related to CBKinase1_003090 play a role in managing the oxidative stress caused by environmental factors like salinity . This has implications for improving crop resilience to climate change and soil salinity.
Immune Signaling in Plants
CBKinase1_003090: is part of a complex network that maintains protein homeostasis in plant immune signaling. It interacts with various ubiquitin ligases, which are essential for the plant’s defense against pathogens . Understanding this interaction can lead to the development of crops with enhanced disease resistance.
Chlorophyll Degradation Regulation
This compound has been linked to the regulation of chlorophyll degradation in rice leaves. It delays salinity-induced senescence by regulating chlorophyll degradation, which is vital for maintaining photosynthesis efficiency under stress conditions .
Photosynthesis and Light-Harvesting Complex Stability
CBKinase1_003090: is associated with the stability of the Light-Harvesting Complex (LHC) in plants. It plays a role in the photosystem and chlorophyll metabolism, particularly under stress conditions, which is crucial for the efficiency of photosynthesis .
Reactive Oxygen Species Signaling
The compound is involved in reactive oxygen species (ROS) signaling in plants. ROS signaling is a double-edged sword that can modulate several developmental pathways, including seed germination, growth, and flowering .
Protein-Protein Interactions in Stress Adaptation
CBKinase1_003090: is part of the protein network that regulates the plant’s adaptation to environmental stress. It interacts with proteins in salt stress and Light-Harvesting Complex pathways, contributing to the plant’s ability to adapt to changing environmental conditions .
Transcriptional Reprogramming in Senescence
The compound plays a role in transcriptional reprogramming during plant senescence. It affects senescence-associated transcription factors, which are altered following expression changes in related proteins, indicating a novel regulatory mechanism involving a complex of proteins .
Mécanisme D'action
Target of Action
CBKinase1_003090, also known as CBKinase1_015490 or N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, is a kinase inhibitor that primarily targets Aurora B kinase and Casein kinase 1 . These kinases play vital roles in maintaining the genomic integrity of cells .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the normal function of these kinases, leading to changes in cellular processes such as cell cycle progression, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Biochemical Pathways
The inhibition of Aurora B kinase and Casein kinase 1 affects several biochemical pathways. These kinases are involved in the regulation of the cell cycle, chromosome alignment, and distribution to daughter cells during mitosis and meiosis . They also play a role in controlling the structure of the cytoskeleton and cell-cell adhesion .
Pharmacokinetics
Kinase inhibitors like this compound generally have diverse characteristics regarding absorption from the gastrointestinal tract . They are primarily metabolized via cytochrome P450 (CYP) 3A4 . The bioavailability, distribution, and excretion of CBKinase1_003090 need further investigation.
Result of Action
The inhibition of Aurora B kinase and Casein kinase 1 by CBKinase1_003090 can lead to changes in cellular processes, potentially affecting cell proliferation and survival
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_003090. Factors such as pH, temperature, and salinity can impact the growth and metabolism of cells, thereby influencing the effectiveness of the compound . .
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8-5-4-6-11(9(8)2)14-12(17)7-18-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDGEBWFLNPDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)

![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)
![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)




![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)
